Einecs 249-901-2

Description

Historical Perspectives on Trizinc Dicitrate Discovery and Initial Characterization

The understanding of Trizinc Dicitrate is rooted in the broader history of zinc and its interactions with organic acids. Zinc, as an elemental metal, was first isolated by Andreas Marggraf in 1746. americanelements.com Early academic endeavors into zinc's biological relevance began to identify its binding ligands within biological matrices. Notably, in the 1970s, research by Lonnerdal et al. suggested citrate (B86180) as a low molecular weight zinc-binding ligand in human milk, indicating an early recognition of citrate's chelating capabilities with zinc. taylorandfrancis.com

The synthesis of zinc citrate typically involves the neutralization of citric acid with a high-purity zinc source, followed by precipitation and dehydration to obtain the desired salt. thegoodscentscompany.com Initial characterization studies of zinc citrate revealed its distinct crystal structure. Research indicates that zinc ions within Trizinc Dicitrate are octahedrally coordinated to two equivalent citrate molecules. This coordination occurs via a central hydroxyl group, a central carboxyl group, and one terminal carboxyl group from each citrate ligand. This structural arrangement distinguishes it from other divalent cation triply ionized citrate complexes, which are often polymeric. consensus.app

Evolution of Research Interests in Trizinc Dicitrate

The academic interest in Trizinc Dicitrate has evolved significantly, moving from basic chemical understanding to exploring its practical applications, particularly concerning its bioavailability. Early research on zinc's role in human health led to investigations into various zinc salts as potential sources of this essential micronutrient. Trizinc Dicitrate emerged as a compound of interest due to its high zinc content, approximately 31%, making it a concentrated source of the element. thegoodscentscompany.com

A key area of evolving research focused on the comparative bioavailability of different zinc compounds. Studies have suggested that zinc citrate, along with zinc gluconate, exhibits higher absorption efficiency compared to other forms like zinc oxide. For instance, a crossover study involving healthy adults demonstrated that the median fractional absorption of zinc from zinc citrate was 61.3%, comparable to zinc gluconate (60.9%), and significantly higher than zinc oxide (49.9%). consensus.appmdpi.com This finding underscored Trizinc Dicitrate's potential as an effective zinc source in various applications.

Table 1: Comparative Zinc Absorption from Different Zinc Forms

| Zinc Compound | Median Fractional Absorption (%) consensus.appmdpi.com |

| Zinc Citrate | 61.3 |

| Zinc Gluconate | 60.9 |

| Zinc Oxide | 49.9 |

Beyond its role as a nutritional source, academic research also recognized Trizinc Dicitrate's utility in oral care products. Its antimicrobial and anti-inflammatory properties, coupled with its ability to reduce or inhibit dental plaque and tartar formation, led to its incorporation and study in toothpastes, mouthwashes, and chewing gums. chemnet.comthegoodscentscompany.comwbcil.com

Contemporary Significance and Emerging Areas of Investigation for Trizinc Dicitrate

Contemporary academic research on Trizinc Dicitrate continues to explore its multifaceted roles, extending into advanced material science and cellular biology. Its high absorption efficiency remains a focal point, with ongoing studies refining understanding of its bioavailability mechanisms. consensus.appmdpi.com

In the realm of immunology, investigations have shown that zinc and citrate can modulate T cell activation and differentiation. Zinc has been observed to increase regulatory T cells, while citrate can reduce them, indicating independent regulatory effects on interferon-gamma (IFNγ) production. consensus.app This highlights a complex interplay with the immune system beyond simple zinc supplementation.

Emerging areas of investigation include the compound's influence on specific cellular processes and its application in novel materials. For example, research has explored the effects of extracellular zinc and zinc-citrate complexes on prostate cancer cells. Studies suggest that these compounds can distinctly regulate prostate cancer cell growth and survival by triggering or desensitizing zinc-sensing receptor activity. This opens avenues for potential therapeutic strategies involving zinc citrate in attenuating prostate tumor growth, particularly given the observed decrease in zinc and citrate concentrations during prostate cancer progression. oup.com

Furthermore, Trizinc Dicitrate is being studied in material science for its potential as a precursor in synthesizing advanced nanomaterials. Academic research has demonstrated that zinc citrate can be synthesized into amorphous spheres and subsequently converted into crystalline zinc oxide (ZnO) nanostructures under controlled conditions, such as heating in aqueous solutions. The morphology of these resulting ZnO nanostructures can be precisely controlled by varying factors like solution composition, concentration of citrate anions, and pH, showcasing its utility in developing novel materials with tailored properties. consensus.app

The ongoing academic inquiry into Trizinc Dicitrate underscores its significance not only as a crucial source of zinc but also as a compound with complex biological interactions and versatile applications in advanced material synthesis.

Structure

2D Structure

Properties

CAS No. |

40989-36-4 |

|---|---|

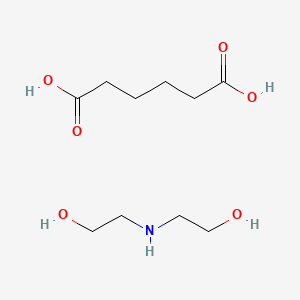

Molecular Formula |

C10H21NO6 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

hexanedioic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C6H10O4.C4H11NO2/c7-5(8)3-1-2-4-6(9)10;6-3-1-5-2-4-7/h1-4H2,(H,7,8)(H,9,10);5-7H,1-4H2 |

InChI Key |

MEFJMBSAHDEPGF-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)O)CC(=O)O.C(CO)NCCO |

Related CAS |

85029-95-4 40989-36-4 |

Origin of Product |

United States |

Synthetic Methodologies and Industrial Production of Trizinc Dicitrate

Overview of Established Synthetic Routes for Trizinc Dicitrate

Established synthetic routes for Trizinc Dicitrate are primarily focused on reliability, yield, and cost-effectiveness for industrial-scale production. These methods typically involve the reaction of a zinc source with citric acid in an aqueous medium.

Precipitation is the most common and industrially significant method for producing Trizinc Dicitrate. This technique is based on a neutralization reaction between an acidic solution of citric acid and a basic or amphoteric zinc compound. The reaction results in the formation of Trizinc Dicitrate, which is sparingly soluble in water and precipitates out of the solution.

The choice of zinc precursor is a critical factor influencing the reaction kinetics and purity of the final product. Common zinc sources include zinc oxide, zinc carbonate, and zinc hydroxide (B78521). google.comgoogle.com The general reaction principle involves dissolving citric acid in water and then adding the zinc compound, often with heating and stirring, to facilitate the reaction. For instance, one patented method describes reacting zinc oxide with a solution of citric acid to form a suspension, which is then agitated until a clear solution of zinc citrate (B86180) is obtained. google.com Another industrial preparation involves reacting zinc sulfate (B86663) with sodium carbonate to first produce zinc carbonate, which is then reacted with citric acid to yield Trizinc Dicitrate trihydrate. google.com

| Zinc Precursor | Reaction Principle | Key Parameters | Notes |

| Zinc Oxide (ZnO) | 3 ZnO + 2 C₆H₈O₇ → Zn₃(C₆H₅O₇)₂ + 3 H₂O | Temperature: 22-95°C; Agitation is crucial for reaction completion. google.comgoogle.com | A direct and clean method, as the only byproduct is water. Commonly used for high-purity applications. |

| Zinc Carbonate (ZnCO₃) | 3 ZnCO₃ + 2 C₆H₈O₇ → Zn₃(C₆H₅O₇)₂ + 3 H₂O + 3 CO₂ | Reaction generates carbon dioxide gas, requiring controlled addition and ventilation. google.com | Often produced in-situ from zinc sulfate and sodium carbonate. google.com |

| Zinc Hydroxide (Zn(OH)₂) | 3 Zn(OH)₂ + 2 C₆H₈O₇ → Zn₃(C₆H₅O₇)₂ + 6 H₂O | Can be used in hydrothermal synthesis methods for specific morphologies. scienceasia.org | Another clean reaction with water as the primary byproduct. |

The sol-gel method offers a pathway to produce highly pure and homogenous materials at mild temperatures. While extensively used to create zinc oxide nanoparticles from zinc-citrate precursors, the underlying principles are directly applicable to the synthesis of the zinc citrate complex itself. naturalspublishing.comredalyc.org

This process, often termed the "citrate route," involves the following steps:

Sol Formation: A zinc salt, such as zinc nitrate (B79036) or zinc acetate, is dissolved in water or an alcohol. Citric acid is then added, acting as a chelating agent. The citrate molecules form complex coordination bonds with the zinc ions, resulting in a stable and homogeneous colloidal suspension, or "sol." unal.edu.co

Gel Formation: The sol is heated gently (e.g., at 70-80°C) to evaporate the solvent. As the concentration increases, the citrate-metal complexes link together, forming a cross-linked, three-dimensional polymer network that entraps the remaining solvent, resulting in a viscous "gel." unal.edu.coicrc.ac.ir

Drying: The gel is then dried to remove the solvent, yielding a solid precursor of amorphous zinc citrate. This method provides excellent atomic-level mixing of the components, leading to high product uniformity.

Hydrothermal and solvothermal methods are advanced techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures in a sealed vessel, known as an autoclave. These methods are particularly effective for producing high-purity, well-defined crystalline structures of Trizinc Dicitrate.

In a typical hydrothermal synthesis of a zinc citrate complex, a zinc salt (e.g., Zinc Nitrate), citric acid, and a solvent (water, or a water-ethanol mixture) are sealed in an autoclave. researchgate.net The mixture is then heated to temperatures above the boiling point of the solvent, typically in the range of 100-300°C. The increased pressure and temperature facilitate the dissolution of reactants and subsequent crystallization of the product with high crystallinity. One study reported the successful synthesis of a two-dimensional zinc citrate complex using a hydrothermal reaction of zinc nitrate and citric acid, resulting in a structure with unusual seven-coordinate zinc atoms. researchgate.net Another investigation synthesized zinc citrate with a unique microsphere morphology using zinc hydroxide and citric acid in a high-pressure reactor. scienceasia.org

Solvothermal synthesis follows the same principle but utilizes non-aqueous organic solvents instead of water. The choice of solvent can influence the resulting crystal morphology and size.

Advanced Synthesis Strategies for Trizinc Dicitrate with Enhanced Purity and Morphology

Modern research focuses on developing synthetic strategies that offer precise control over the physical characteristics of Trizinc Dicitrate, such as particle size, surface area, and crystal structure. These advanced methods are crucial for applications in nanotechnology and specialized materials science.

Template-assisted synthesis is a versatile method for creating nanostructured materials with controlled shapes and sizes. rsc.org This technique utilizes a pre-existing nanostructure (the template) to direct the formation of the desired material. While specific literature on templated synthesis of Trizinc Dicitrate is emerging, the principles are widely applied to closely related zinc-based metal-organic frameworks (MOFs). mdpi.comresearchgate.net

The process can involve:

Hard Templates: Using rigid porous materials like silica (B1680970) or alumina (B75360) membranes. The precursor solution fills the pores, and the Trizinc Dicitrate is formed within these confined spaces. Subsequent removal of the template leaves behind nanorods or nanotubes.

Soft Templates: Using self-assembling molecules like surfactants or block copolymers. These molecules form micelles or other structures in solution that act as guides for the crystallization of the zinc-citrate complex.

This approach allows for the fabrication of Trizinc Dicitrate with tailored morphologies, such as nanosheets or nanobelts, which can enhance its properties for specific applications. encyclopedia.pub

Applying the principles of green chemistry to the synthesis of Trizinc Dicitrate aims to make the production process more environmentally friendly, safer, and more efficient. This involves minimizing waste, reducing energy consumption, and using less hazardous substances.

A prime example of a green synthetic route is mechanochemistry , specifically through methods like liquid-assisted grinding (LAG). A 2022 study demonstrated that Trizinc Dicitrate could be synthesized rapidly and efficiently by grinding zinc oxide or zinc carbonate with citric acid with only a few microliters of water. westmont.edu This method dramatically reduces solvent use, minimizes energy consumption compared to heating, and often proceeds faster than traditional solution-based methods.

| Green Chemistry Principle | Application in Trizinc Dicitrate Synthesis |

| 1. Waste Prevention | Precipitation reactions, where the main byproduct is water (e.g., from ZnO), are preferred over those that generate salts or other effluents. |

| 2. Atom Economy | The reaction between zinc oxide and citric acid has a high atom economy, as all reactant atoms are incorporated into the final product and water. |

| 3. Less Hazardous Syntheses | Using stable and non-toxic precursors like zinc oxide and citric acid instead of more hazardous zinc salts. |

| 4. Designing Safer Chemicals | Trizinc Dicitrate itself is valued for its biocompatibility, aligning with this principle. |

| 5. Safer Solvents & Auxiliaries | Using water as the solvent is a key green aspect of most precipitation methods. Mechanochemical synthesis minimizes solvent use almost entirely. westmont.edu |

| 6. Design for Energy Efficiency | Mechanochemical methods (grinding at room temperature) and optimizing precipitation reactions to occur at lower temperatures reduce energy demand. westmont.edu |

| 7. Use of Renewable Feedstocks | Citric acid is readily produced from the fermentation of renewable feedstocks like corn or sugar beets. |

| 8. Reduce Derivatives | Direct reaction methods avoid the need for protecting groups or intermediate modification steps. |

| 9. Catalysis | Exploring catalytic routes could further enhance reaction efficiency and lower energy requirements. |

| 10. Design for Degradation | As an organic salt, Trizinc Dicitrate is expected to biodegrade into zinc ions and citrate, which can enter natural metabolic cycles. |

| 11. Real-time Pollution Prevention | Industrial processes can implement real-time pH and temperature monitoring to optimize reaction conditions and prevent byproduct formation. |

| 12. Safer Chemistry for Accident Prevention | Using stable, solid reactants (ZnO, citric acid) and water as a solvent minimizes risks of explosions or volatile releases compared to using reactive gases or flammable organic solvents. |

Continuous Flow Synthesis of Trizinc Dicitrate

While batch production methods for trizinc dicitrate are established, the principles of continuous flow chemistry present a promising avenue for modernizing its synthesis. Continuous flow synthesis, or flow chemistry, involves the continuous pumping of reactants through a reactor, offering numerous advantages over traditional batch processes. These benefits include enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and greater consistency in product quality. researchgate.net

In the context of inorganic salt synthesis, such as that of trizinc dicitrate, continuous flow reactors can be designed to handle solid products. engineering.org.cn Tubular or packed-bed reactors are common configurations where the reaction solution is passed through a stationary phase or a tube, allowing for controlled reaction conditions and residence times. researchgate.net For the synthesis of trizinc dicitrate, a continuous flow process could theoretically involve the precise mixing of stoichiometric streams of a zinc source (e.g., zinc oxide or zinc carbonate) and citric acid in a heated flow reactor. The resulting product stream would then continuously move to a crystallization and filtration unit.

Although specific, detailed examples of continuous flow synthesis for trizinc dicitrate are not extensively documented in publicly available literature, the general principles of flow chemistry are widely applicable. The transition from batch to continuous processing for trizinc dicitrate would represent a significant step in process intensification, potentially leading to reduced operational costs and a smaller manufacturing footprint. mdpi.com

Scalability and Process Optimization in Trizinc Dicitrate Manufacturing

The successful transition of a synthetic process from the laboratory to an industrial scale is a critical aspect of chemical manufacturing. For trizinc dicitrate, scalability involves addressing challenges related to maintaining consistent product quality, managing reaction exotherms, and ensuring efficient mixing and mass transfer in larger reactors.

Process optimization is key to achieving high yields and purity. This involves the systematic study of various reaction parameters to identify the optimal conditions. Key parameters in the synthesis of trizinc dicitrate include the molar ratio of reactants, reaction temperature, pH, stirring speed, and crystallization conditions. mdpi.com

Based on available patent literature for batch synthesis, the reaction of zinc oxide with citric acid is a common method. The optimization of this process focuses on maximizing the conversion of the reactants while minimizing the formation of impurities. For instance, controlling the particle size of the zinc oxide and the reaction temperature can significantly impact the reaction rate and the final product's purity.

| Parameter | Range/Value | Impact on Yield and Purity | Reference |

|---|---|---|---|

| Reactant Ratio (Citric Acid:Zinc Oxide) | 1:0.65 - 1:0.70 (by weight) | Optimizing this ratio is crucial for complete reaction and high purity. Excess or deficit of either reactant can lead to unreacted starting materials in the final product. | mdpi.com |

| Reaction Temperature | 40-95 °C | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and impurity formation. The optimal temperature is a trade-off between reaction speed and product quality. | mdpi.com |

| pH | 4.5 - 5.5 (at reaction end-point) | Controlling the final pH is critical for the crystallization of the desired hydrate (B1144303) form and for achieving high purity. | mdpi.com |

| Stirring Speed | High (e.g., 500 rpm) | Vigorous stirring ensures good mixing of the solid and liquid reactants, which is essential for a complete and uniform reaction. | mdpi.com |

Innovations in Trizinc Dicitrate Yield and Efficiency Improvement

Continuous improvement in the manufacturing of trizinc dicitrate is driven by innovations aimed at enhancing yield, increasing efficiency, and reducing environmental impact. Modern approaches to chemical process development can be applied to the synthesis of trizinc dicitrate to achieve these goals.

One significant area of innovation is the application of Process Analytical Technology (PAT) . PAT involves the use of in-line and on-line analytical tools to monitor and control the manufacturing process in real-time. usp.orgrsc.org For trizinc dicitrate synthesis, PAT could be employed to monitor critical parameters such as reactant concentration, pH, and particle size distribution during crystallization. This real-time data allows for immediate adjustments to the process, ensuring consistent product quality and maximizing yield.

Advanced Crystallization Techniques also offer a path to improved efficiency and product quality. The physical properties of trizinc dicitrate, such as particle size and shape, are determined during the crystallization step. engineering.org.cn By carefully controlling factors like supersaturation, temperature profile, and mixing, it is possible to produce crystals with desired characteristics, which can simplify downstream processing such as filtration and drying. engineering.org.cnresearchgate.net The development of continuous crystallization processes is a key area of research that could be applied to trizinc dicitrate production to improve consistency and reduce costs. researchgate.net

Furthermore, the principles of Green Chemistry are increasingly influencing industrial synthesis. For trizinc dicitrate, this could involve exploring more environmentally friendly solvents, reducing energy consumption through process intensification, and minimizing waste generation.

Structural Elucidation and Advanced Characterization of Trizinc Dicitrate

Spectroscopic Analysis of Trizinc Dicitrate

Spectroscopic methods are fundamental in determining the molecular structure of Trizinc Dicitrate by examining the interaction of the compound with electromagnetic radiation.

Vibrational Spectroscopy (FTIR, Raman) for Trizinc Dicitrate Structural Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information on the functional groups and bonding within the Trizinc Dicitrate molecule.

FTIR spectroscopy of zinc citrate (B86180) reveals key information about its coordination chemistry. The analysis of synthesized zinc citrate shows the disappearance of the characteristic carboxylic acid (-COOH) bands present in citric acid. This indicates that the carboxyl groups have reacted with zinc ions (Zn²⁺) to form carboxylate-zinc bonds. scienceasia.org The presence of zinc-oxygen bonds is also confirmed. scienceasia.org Studies on related zinc dicarboxylates show characteristic absorption peaks for the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which are crucial for confirming the salt formation. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Trizinc Dicitrate |

| Asymmetric COO⁻ stretching | ~1525 - 1578 | Confirms the formation of the carboxylate salt. |

| Symmetric COO⁻ stretching | ~1409 - 1445 | Indicates the coordination of carboxyl groups to the zinc ion. |

| C-O stretching (alcoholic) | ~1069 | Presence suggests that the α-hydroxyl group of the citrate may be involved in coordination. researchgate.net |

| Zn-O stretching | Lower frequency region | Direct evidence of the bond between zinc and the oxygen atoms of the citrate ligand. scienceasia.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Trizinc Dicitrate

NMR spectroscopy is a powerful tool for elucidating the solution-state structure of molecules. For Trizinc Dicitrate, both proton (¹H) and carbon-13 (¹³C) NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the citrate molecule.

In the ¹H NMR spectrum of citric acid, distinct signals are observed for the methylene (B1212753) protons (CH₂). hmdb.ca Upon chelation with zinc, these signals would be expected to shift, reflecting the change in their electronic environment due to coordination with the metal ion. The absence of certain signals, such as the acidic protons from the carboxylic acid groups, would confirm salt formation. researchgate.net

Similarly, ¹³C NMR spectroscopy can map the carbon skeleton of the citrate ligand. The chemical shifts of the carbonyl carbons (C=O) and the carbons adjacent to the hydroxyl and carboxylate groups are particularly sensitive to coordination with zinc. A study on a tetranuclear zinc citrate complex identified the citrate carbon signals, distinguishing them from other ligands present in the complex. researchgate.net Such analysis confirms the binding of the citrate to the zinc center. researchgate.net

| Nucleus | Expected Observations for Trizinc Dicitrate | Information Gained |

| ¹H | Shift in methylene (CH₂) proton signals compared to free citric acid. | Confirmation of metal-ligand interaction and changes in molecular symmetry. |

| ¹³C | Significant shifts in carboxylate (COO⁻) and α-hydroxy carbon signals. | Identification of the specific functional groups (carboxylate, hydroxyl) involved in binding to zinc. |

X-ray Photoelectron Spectroscopy (XPS) Applied to Trizinc Dicitrate

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

For Trizinc Dicitrate, XPS analysis would focus on the core level spectra of Zinc (Zn), Oxygen (O), and Carbon (C). The binding energy of the Zn 2p electrons provides information about the oxidation state of zinc. In zinc compounds like zinc oxide, the Zn 2p₃/₂ peak typically appears around 1022 eV. thermofisher.comresearchgate.net While small chemical shifts between different zinc compounds can make differentiation challenging with XPS alone, it confirms the presence of Zn(II). xpsfitting.comthermofisher.com

To better distinguish the chemical state, the X-ray induced Zn LMM Auger peaks are often used, as they exhibit a larger chemical shift with changes in the chemical environment compared to the core-level Zn 2p peaks. thermofisher.com The O 1s spectrum can differentiate between oxygen atoms in different functional groups, such as the carboxylate (COO⁻) and hydroxyl (-OH) groups of the citrate ligand, as well as any coordinated water molecules. The O 1s spectrum of zinc oxide can show multiple peaks, indicating different oxygen environments, which would be expected in the more complex structure of Trizinc Dicitrate. thermofisher.comchalcogen.ro

| Element | XPS Region | Binding Energy (eV) (Reference: ZnO) | Information Obtained for Trizinc Dicitrate |

| Zinc | Zn 2p₃/₂ | ~1022 | Confirms the +2 oxidation state of zinc. thermofisher.comresearchgate.net |

| Oxygen | O 1s | ~530 - 533 | Distinguishes between oxygen in carboxylate, hydroxyl, and potentially water molecules. chalcogen.ro |

| Carbon | C 1s | ~284 - 289 | Identifies carbon in the aliphatic backbone (C-C), alcohol (C-OH), and carboxylate (O-C=O) groups. researchgate.net |

Diffraction Techniques for Trizinc Dicitrate Crystalline Structure Determination

Diffraction techniques are essential for determining the three-dimensional atomic arrangement in crystalline solids.

X-ray Diffraction (XRD) of Trizinc Dicitrate Polymorphs

X-ray diffraction is the primary technique for determining the crystal structure of materials. Analysis of Trizinc Dicitrate powder by XRD provides a unique diffraction pattern that acts as a fingerprint for its specific crystalline phase. This pattern can be used to identify the compound and assess its purity. scienceasia.org

By applying Rietveld refinement to powder XRD data, it is possible to solve and refine the crystal structure, determining precise lattice parameters, bond lengths, and bond angles. This approach has been successfully used to determine the crystal structures of related metal citrates, such as those of magnesium and copper. researchgate.netcambridge.org These studies reveal how the citrate anion chelates to the metal cation and how the coordination complexes pack to form the crystal lattice. For Trizinc Dicitrate, XRD would be crucial in identifying different polymorphs or hydrated forms, each of which would exhibit a distinct diffraction pattern. For instance, Trizinc dicitrate can exist in anhydrous and hydrated forms, such as the dihydrate and decahydrate. scienceasia.orgnih.govfishersci.ca

Neutron Diffraction Studies on Trizinc Dicitrate

Neutron diffraction is a powerful complementary technique to XRD for crystal structure analysis. wikipedia.org While X-rays interact with the electron cloud, neutrons interact with the atomic nucleus. mdpi.com This property makes neutron diffraction particularly sensitive to the positions of light atoms, especially hydrogen. wikipedia.orgosti.gov

For hydrated forms of Trizinc Dicitrate, neutron diffraction would be invaluable for accurately locating the hydrogen atoms of the water molecules and the hydroxyl group of the citrate. mdpi.com This allows for a detailed and unambiguous determination of the hydrogen-bonding network within the crystal structure, which plays a critical role in stabilizing the crystal packing. mdpi.com While specific neutron diffraction studies on Trizinc Dicitrate are not widely reported, the technique's application to other organic hydrates demonstrates its potential. mdpi.com Due to the high incoherent scattering of hydrogen, samples are often deuterated for neutron powder diffraction experiments to reduce background noise and improve data quality. mdpi.com

| Technique | Radiation Source | Interaction | Key Information for Trizinc Dicitrate |

| X-ray Diffraction (XRD) | X-rays | Electron Cloud | Crystal structure, lattice parameters, identification of polymorphs and hydrated forms. |

| Neutron Diffraction | Neutrons | Atomic Nucleus | Precise location of hydrogen atoms, detailed hydrogen-bonding network in hydrated forms. |

Microscopic and Morphological Characterization of Trizinc Dicitrate

The microscopic and morphological characteristics of Trizinc Dicitrate are crucial for understanding its physical properties and behavior in various applications. High-resolution imaging techniques provide invaluable insights into the size, shape, and surface features of this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials. In the analysis of Trizinc Dicitrate, SEM reveals detailed three-dimensional images of the particle structure. A study on the synthesis and characterization of zinc citrate reported that the compound, when produced via a hydrothermal method, exhibits a morphology of microspheres with nanosheets on the surface. scienceasia.org This unique structure, with nano-level debris particles, contributes to the stability and fluidity of the compound. scienceasia.org

Transmission Electron Microscopy (TEM), on the other hand, provides information on the internal structure of materials. While it is a vital tool for characterizing nanomaterials, specific TEM studies focused on Trizinc Dicitrate nanostructures were not prominently available in the reviewed scientific literature. This technique would be beneficial for elucidating the internal crystalline structure and the arrangement of the nanosheets observed in SEM.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. chalcogen.ro It is an excellent tool for analyzing the surface roughness and texture of thin films and crystalline structures. chalcogen.ro AFM can quantitatively measure parameters such as average roughness, root mean square roughness, and maximum peak-to-valley height. researchgate.net

Despite its utility in surface science, dedicated studies employing AFM for the surface analysis of Trizinc Dicitrate are not readily found in the existing literature. Such an analysis could provide precise data on the surface topography of the microspheres and the texture of the nanosheets, complementing the morphological information obtained from SEM.

Thermal Analysis of Trizinc Dicitrate Decomposition and Stability

Thermal analysis techniques are fundamental in determining the stability, decomposition pathway, and phase transitions of chemical compounds. For Trizinc Dicitrate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to understand its behavior upon heating.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on thermal stability and the stoichiometry of decomposition reactions.

Studies on zinc citrate have shown that its decomposition occurs in distinct stages. The initial weight loss is typically associated with the loss of adsorbed and crystal water. scienceasia.orgmatec-conferences.org For instance, a study on synthesized zinc citrate identified a multi-stage decomposition process. scienceasia.org The first stage, from 25 to 200°C, corresponds to the loss of adsorbed water. scienceasia.org The second stage, between 200 and 500°C, is attributed to the loss of crystal water, with a weight loss corresponding to ten water molecules. scienceasia.org Another investigation into the thermal decomposition of zinc citrate dihydrate also observed a multi-stage process, with the final decomposition product being nanocrystalline zinc oxide. matec-conferences.org The decomposition of the citrate molecule itself occurs at higher temperatures, leading to the formation of zinc oxide. acs.org

Below is a table summarizing the findings from a thermogravimetric analysis of zinc citrate.

| Temperature Range (°C) | Weight Loss (%) | Attributed Decomposition Step | Reference |

| 25 - 200 | 4.80 | Loss of adsorbed water | scienceasia.org |

| 200 - 500 | 23.25 | Loss of 10 crystal water molecules | scienceasia.org |

| 50 - 420 | ~90 (relative) | Multi-stage decomposition to ZnO | matec-conferences.org |

Note: The data represents findings from different studies on zinc citrate, which may have varying hydration states and synthesis methods.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. nih.gov DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. nih.gov

A study investigating the thermal decomposition of zinc citrate dihydrate utilized DSC to understand the thermal events during heating. matec-conferences.org The analysis, conducted in an inert argon atmosphere, showed that the decomposition proceeds through three main stages at temperatures between 50 and 420°C. matec-conferences.org These endothermic events correspond to the dehydration and subsequent decomposition of the citrate moiety, ultimately yielding nanocrystalline zinc oxide. matec-conferences.org

The key thermal events observed in the DSC analysis of zinc citrate are presented in the table below.

| Temperature Range (°C) | Thermal Event | Description | Reference |

| 50 - 420 | Endothermic Peaks | Three-stage decomposition process | matec-conferences.org |

Mechanistic Investigations of Trizinc Dicitrate Interactions

Molecular Mechanisms of Trizinc Dicitrate in Biogeochemical Cycles

The molecular mechanisms of trizinc dicitrate, or more broadly zinc citrate (B86180), in biogeochemical cycles are largely understood through the lens of zinc speciation and its interactions with organic ligands and mineral phases. In oceanic environments, the speciation of dissolved zinc is predominantly governed by strong complexation with natural organic ligands, particularly in surface waters where over 98% of dissolved zinc can exist in a chelated form frontiersin.orgresearchgate.netjksocean.or.kr. This organic complexation significantly reduces the concentration of free zinc ions (Zn²⁺), which are the bioavailable fraction, often to picomolar levels frontiersin.orgresearchgate.netjksocean.or.kr.

Citrate, a key organic ligand, influences zinc's mobility and speciation in various environmental compartments, including sediments and soils. For instance, in model systems involving clay minerals (e.g., montmorillonite) and aluminum hydroxide (B78521) polymers, citrate can affect zinc sorption in two primary ways: by forming zinc-citrate complexes and by influencing the formation of aluminum hydroxide polymers wur.nl. The formation of zinc-citrate complexes reduces the activity of free Zn²⁺, thereby decreasing its binding to clay surfaces wur.nl. Furthermore, citrate's complexation with aluminum can reduce the amount of available aluminum hydroxide polymers, which in turn diminishes metal ion binding by limiting reactive surface sites wur.nl. Studies have shown that at increasing citrate-to-aluminum ratios, citric acid can perturb the formation or even dissolve aluminum hydroxide polymers, leading to a strong decrease in zinc sorption due to complexation of both zinc and aluminum by citrate wur.nl.

In the context of industrial processes relevant to biogeochemical cycling, the leaching kinetics of zinc from smithsonite (B87515) (ZnCO₃) in ammonium (B1175870) citrate solution have been investigated. This process involves the dissolution of smithsonite by forming a stable Zn(NH₃)₄²⁺ complex mdpi.com. Research indicates that the leaching kinetics are controlled by the shrinking core model of surface chemical reactions, with the activation energy for the reaction being approximately 42 kJ/mol mdpi.comresearchgate.net. Factors such as temperature, concentration of ammonium citrate, and stirring speed positively influence the leaching rate, while particle size has a negative impact mdpi.comresearchgate.net.

Table 1: Influence of Parameters on Zinc Leaching Rate from Smithsonite in Ammonium Citrate Solution mdpi.comresearchgate.net

| Parameter | Effect on Leaching Rate |

| Temperature | Positive (Increase) |

| Ammonium Citrate Concentration | Positive (Increase) |

| Stirring Speed | Positive (Increase) |

| Particle Size | Negative (Decrease) |

Trizinc Dicitrate Interactions with Biomolecules at the Cellular Level

Trizinc dicitrate, or zinc citrate, interacts profoundly with biomolecules at the cellular level, influencing various physiological and pathological processes. Zinc, as an essential trace element, is crucial for the catalytic activity of over 200 enzymes and plays fundamental roles in protein structure, protein-protein interactions, DNA synthesis, and cell division acs.orgdrugbank.comsnmjournals.org.

One well-studied interaction involves citrate's role as a competitive inhibitor of zinc-dependent peptidases, such as carboxypeptidase A (CPA) nih.govresearchgate.net. Citrate achieves this by chelating the catalytic zinc ion within the enzyme's active site, inducing a conformational change that mimics substrate binding nih.govresearchgate.net. Structural analysis of the CPA-Zn²⁺-citrate complex reveals that citrate binds in an extended conformation to the enzyme's catalytic center, forming bidentate chelating bonds with the zinc ion through its oxygen atoms (O1 and O2) researchgate.netnih.govresearchgate.net. These interactions are further stabilized by hydrogen bonding with key residues like Arg127 and Glu270 nih.govresearchgate.net. This mechanism, where citrate directly competes for the zinc binding site, highlights its potential as a modulator of zinc-dependent enzyme activity nih.govresearchgate.net.

Zinc citrate also plays a role in cellular zinc homeostasis and bioavailability. It has been observed that administering zinc in the form of a zinc-citrate compound can enhance its solubility and increase its bioavailability in cells compared to zinc alone amegroups.cn. This enhanced bioavailability is particularly relevant for intracellular absorption, which is not solely diffusion-based but involves specific zinc transporting mechanisms, such as zinc uptake transporter 1 (ZIP1) amegroups.cnnih.gov. In prostate cells, citrate acts as a significant ligand for zinc, and reduced citrate levels in malignant prostate cells contribute to decreased mitochondrial zinc levels nih.gov.

Furthermore, zinc citrate compounds exhibit antiproliferative effects on cancer cells, including hormone-refractory prostate cancer and bladder cancer cells, by inducing apoptosis amegroups.cnresearchgate.net. This mechanism is thought to involve the activation of caspases, as evidenced by DNA fragmentation observed in laddering analysis amegroups.cn. The ability of zinc-citrate compounds to inhibit cancer cells more effectively while potentially protecting normal cells from zinc toxicity suggests a selective mechanism of action amegroups.cn.

In the immune system, zinc and citrate independently regulate interferon-γ (IFNγ) expression nih.govresearchgate.net. Both zinc and citrate have been shown to reduce IFNγ expression and the levels of pro-inflammatory T helper cells (Th1 and Th17) in mixed lymphocyte cultures nih.govresearchgate.net. While zinc increases regulatory T cells, citrate tends to reduce them nih.govresearchgate.net. This suggests complex, and sometimes independent, immunomodulatory effects.

In dental applications, zinc citrate has been shown to reduce fluoride (B91410) uptake to enamel lesions by 60% nih.gov. This is hypothesized to occur through zinc reacting with phosphates in the enamel lesions, leading to precipitation that blocks pores on the lesion surface, or through zinc-MFP complexes inhibiting fluoride uptake nih.gov.

Catalytic and Surface Chemistry of Trizinc Dicitrate in Chemical Reactions

Trizinc dicitrate, or zinc citrate, plays a significant role in catalytic and surface chemistry, primarily as a precursor or component in the synthesis of various catalysts and materials. Zinc, in general, is an essential element for many organisms and is recognized as a less toxic alternative to other transitional metals in catalytic applications nih.gov.

Zinc citrate can be synthesized through the direct chemical reaction between organic acid (citric acid) and zinc carbonate or zinc oxide matec-conferences.orggoogle.com. This synthesis yields a white powder that is insoluble in water and ethyl alcohol matec-conferences.org. The thermal decomposition of zinc citrate has been investigated, showing mass loss between 100 and 300 °C due to dehydration of hydroxyl groups, followed by decarboxylation of the citrate molecule at higher temperatures, leading to the production of CO₂ and zinc oxide acs.org.

This property makes zinc citrate a valuable precursor for heterogeneous catalysts. For instance, zinc oxide (ZnO) can react exclusively with citric acid to form a zinc citrate complex, which can then be used in a dry distillation method to produce methanol (B129727) acs.org. This highlights a sustainable approach for converting waste materials into value-added products acs.org.

Furthermore, zinc citrate has been utilized in the synthesis of carbon materials. By obtaining zinc citrate through an exchange reaction, it can serve as a precursor that generates zinc oxide (ZnO) as a template agent during the pyrolysis of phenol-formaldehyde resin matec-conferences.org. This method allows for the creation of carbon materials with high specific surface areas, demonstrating its utility in material science for applications such as adsorbents and electrode materials matec-conferences.org.

Zinc ions themselves contribute to the catalytic activity or the tertiary structure of proteins acs.org. In the context of heterogeneous catalysis, zinc-loaded nanosponges derived from cellulose (B213188) nanofibers hydrogels have been developed as catalysts for the synthesis of aromatic acetals nih.gov. These materials, formed by coordinating zinc ions with ligand functional groups, exhibit high catalytic efficiency and reusability, confirming that catalysis occurs under heterogeneous conditions without significant metal-ion release nih.gov.

Table 2: Applications of Zinc Citrate in Catalysis and Material Synthesis

| Application Area | Role of Zinc Citrate/Zinc | Key Mechanism/Outcome |

| Methanol Production | Precursor | ZnO from zinc citrate complex reacts with citric acid; thermal decomposition yields methanol and CO₂. acs.org |

| Carbon Material Synthesis | Precursor/Template Agent | Zinc citrate pyrolysis generates ZnO, acting as a template for porous carbon materials. matec-conferences.org |

| Heterogeneous Catalysis | Metal Source/Catalyst Support | Zinc ions coordinated with organic ligands (e.g., in nanosponges) promote organic reactions (e.g., acetalization). nih.gov |

Ligand Exchange and Complexation Reactions Involving Trizinc Dicitrate

Ligand exchange and complexation reactions are fundamental to the behavior of trizinc dicitrate (zinc citrate) in various environments, particularly in biological and chemical systems. Citrate, as a polycarboxylic acid, possesses multiple oxygen atoms capable of coordinating with metal ions.

Structural studies of zinc citrate complexes reveal that citrate typically binds to Zn²⁺ ions through bidentate chelating and monodentate bonds researchgate.netunimelb.edu.au. The most stable structures often involve coordination between multiple carboxylate groups and the zinc ion, and sometimes include the hydroxyl group of the citrate molecule researchgate.net. For instance, in a zinc citrate coordination complex, the Zn(II) ion can exist in an octahedral coordination environment, with citrate binding tridentately via its α-hydroxyl, α-carboxylate, and one of the β-carboxylate groups researchgate.netresearchgate.net. This coordination can lead to the formation of chiral helical chains in the crystal structure researchgate.net.

The ability of citrate to complex with zinc influences the dissolution kinetics of zinc-containing compounds. In studies involving zinc insulin (B600854) suspensions, the dissolution process is significantly promoted by the complexation of zinc with ionic species that have a greater affinity for zinc, such as citrate nih.gov. This indicates that the chemical complexation step is more critical than the diffusion rate-limiting step in the dissolution of zinc insulin nih.gov. The binding affinities of zinc to various ionic species, including citrate, play a primary role in these dissolution kinetics nih.gov.

Zinc ions generally exhibit a high affinity for carboxyl and phosphate (B84403) groups, which are prevalent on the surface of oral tissues, bacteria, and in salivary macromolecules medicaljournalssweden.se. This strong binding can involve the displacement of counterions, such as calcium, and may contribute to the long-term retention of zinc in the mouth medicaljournalssweden.se. The complexation of zinc with citrate can enhance the solubility and bioavailability of zinc in biological systems, facilitating its release and absorption amegroups.cnsolubilityofthings.com.

The influence of citrate extends to the speciation of heavy metal ions in complex systems. Citrate can affect the binding of zinc and lead to clay minerals and aluminum hydroxide polymers by forming stable complexes with these metal ions wur.nl. This complexation reduces the activity of free metal ions, thereby decreasing their sorption to mineral surfaces wur.nl.

Theoretical Modeling of Trizinc Dicitrate Reaction Pathways

Theoretical modeling, particularly using Density Functional Theory (DFT), has provided significant insights into the reaction pathways and bonding characteristics of trizinc dicitrate and related zinc-citrate complexes. These computational approaches complement experimental findings by elucidating molecular structures, bonding modes, and reaction mechanisms at an atomic level.

DFT modeling has been employed to understand how aqueous citrate bonds to zinc cations (Zn²⁺) and zinc oxide (ZnO) nanoclusters unimelb.edu.au. These studies analyze the infrared (IR) spectra of the complexes in water, focusing on the stretching modes of the carboxylate group, which change upon bonding unimelb.edu.au. Theoretical calculations confirm that citrate forms both bidentate chelating and monodentate bonds with Zn²⁺, with bidentate bonds resulting in lower wavenumber antisymmetric stretching modes and monodentate bonds in higher wavenumber modes unimelb.edu.au. The most stable structures predicted by these models often involve coordination between multiple carboxylate groups and the zinc ion, sometimes including the hydroxyl group researchgate.netunimelb.edu.au.

Quantum-chemical modeling, including semi-empirical methods, has been utilized to simulate the synthesis processes of zinc compounds in aqueous solutions, such as zinc sulfide (B99878) (ZnS) and zinc selenide (B1212193) (ZnSe) researchgate.net. These models investigate the formation of zinc(II) complex forms with ligands like trisodium (B8492382) citrate, sodium hydroxide, and ammonium hydroxide, providing a theoretical framework for understanding the chemical reactions involved researchgate.net.

Furthermore, DFT analysis can be used to assess the thermodynamic stability of organometallic complexes formed during ligand exchange processes involving zinc jksocean.or.kr. While direct DFT studies on trizinc dicitrate's specific reaction pathways in complex biological cycles are less commonly detailed in general literature, the principles of DFT are broadly applicable to understanding its molecular interactions, stability, and potential reaction mechanisms in various environments. The optimized geometries derived from DFT methods often show good agreement with experimental X-ray crystallographic data, validating the accuracy of these theoretical predictions researchgate.net.

Environmental Behavior and Ecotoxicological Assessment of Trizinc Dicitrate

Environmental Release and Distribution Pathways of Trizinc Dicitrate

The release of trizinc dicitrate into the environment can occur through various anthropogenic activities. Industrial processes are a primary source, with emissions to air, water, and soil possible at all stages of production and processing of zinc and its compounds. nih.gov This includes releases from mining, refining of zinc ores, and galvanizing plants. nih.gov Wastewater treatment plants and waste disposal sites for both industrial and household wastes can also be significant sources of zinc compounds entering the environment. nih.gov

Consumer products containing zinc citrate (B86180), such as cosmetics and oral care products, contribute to its release into wastewater systems. nih.gov The use of zinc compounds in fertilizers and pesticides in agriculture can lead to their introduction into the soil. nih.gov Once in the environment, the distribution of trizinc dicitrate is governed by its chemical properties and the characteristics of the receiving environmental compartment. In aquatic systems, zinc ions have a strong tendency to form complexes with inorganic and organic compounds. nih.gov The water solubility of zinc compounds varies, which affects their mobility. nih.gov

In soil, the mobility and distribution of zinc citrate are influenced by factors such as soil pH, organic matter content, and the presence of other ions. peerjournals.netresearchgate.net The citrate component, being an organic ligand, can form complexes with zinc, potentially increasing its mobility in certain soil types compared to inorganic zinc salts. nih.govresearchgate.net Studies have shown that the mobility of zinc from zinc citrate can be higher than that from some inorganic zinc sources, leading to potential leaching through the soil profile. researchgate.net However, the adsorption and desorption processes, which are critical in determining the fate of zinc in soil, are complex and depend on various soil properties. researchgate.netagriinventionjournal.com

Biodegradation and Abiotic Transformation of Trizinc Dicitrate in Environmental Matrices

Trizinc dicitrate is considered to be readily biodegradable. This suggests that the citrate component of the molecule can be broken down by microorganisms in the environment. The biodegradation of metal citrate complexes has implications for the mobility of the associated metal. ascelibrary.org The transformation of chemical contaminants in water and soil can occur through both biotic and abiotic processes.

Abiotic transformation processes, such as hydrolysis and photolysis, may also play a role in the environmental fate of trizinc dicitrate. While specific data on the abiotic transformation of trizinc dicitrate is limited, the general principles of chlorinated solvent transformation highlight the importance of considering such pathways. clu-in.org The stability of the zinc-citrate complex will be influenced by environmental conditions like pH. In aquatic environments, zinc speciation is pH-dependent, which will affect its transformation and bioavailability. peerjournals.net In soil, the interaction of zinc citrate with soil minerals and organic matter will influence its persistence and transformation. mdpi.com

Bioavailability and Bioconcentration Potential of Trizinc Dicitrate in Aquatic and Terrestrial Ecosystems

The bioavailability of zinc from trizinc dicitrate is a key factor in determining its potential for ecotoxicological effects. In aquatic ecosystems, the bioavailability of zinc is influenced by water chemistry, including hardness, pH, and the concentration of dissolved organic matter. Generally, zinc toxicity and uptake by aquatic organisms decrease with increasing water hardness. Zinc can form complexes with dissolved organic matter, which can reduce its bioavailability. While zinc can bioaccumulate in the tissues of freshwater animals, it is not generally considered to be a significant problem.

Ecotoxicity Studies of Trizinc Dicitrate on Non-human Organisms

Trizinc dicitrate is classified as very toxic to aquatic life with long-lasting effects. nih.govpiochem.com The toxicity of zinc compounds to organisms is influenced by the bioavailability of the zinc ion.

Studies have demonstrated the acute toxicity of zinc compounds to various aquatic organisms. For invertebrates, an EC50 (48-hour) for Daphnia magna has been reported as 0.2 mg/L. The toxicity of zinc to aquatic life is dependent on water hardness, with higher hardness generally leading to lower toxicity. For algae, a 72-hour NOEC (No Observed Effect Concentration) for Pseudokirchneriella subcapitata has been documented at 0.015 mg/L. Another study reported a 72-hour static test NOEC for the same algal species at 0.005 mg/L, with the value given in analogy to zinc chloride. piochem.com

Table 1: Aquatic Ecotoxicity of Trizinc Dicitrate

| Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

|---|---|---|---|---|

| Daphnia magna (water flea) | EC50 | 0.2 | 48 hours | |

| Pseudokirchneriella subcapitata (green algae) | NOEC | 0.015 | 72 hours | |

| Pseudokirchneriella subcapitata (green algae) | NOEC | 0.005 | 72 hours | piochem.com |

| Oncorhynchus mykiss (Rainbow trout) | LC50 | 0.4 | 96 hours |

Excessive levels of zinc in soil can have phytotoxic effects, potentially impacting crop quality and yield. nih.gov The toxicity of zinc to terrestrial invertebrates is influenced by soil characteristics such as pH, cation exchange capacity, and clay and organic matter content. Studies on various zinc compounds have shown a wide range of toxicity values for soil organisms. While specific data on the terrestrial ecotoxicity of trizinc dicitrate to plants and soil microorganisms are limited, the general toxicity of zinc is recognized. High concentrations of zinc can alter the microbial diversity in soil. nih.gov The availability of zinc to plants is regulated by soil pH and organic matter levels. peerjournals.netresearchgate.net

Environmental Risk Assessment Methodologies for Trizinc Dicitrate

The environmental risk assessment of zinc and its compounds, including trizinc dicitrate, follows a structured approach that considers both the potential for exposure and the ecotoxicological effects. nih.gov A key aspect of the risk assessment for naturally occurring elements like zinc is the consideration of natural background concentrations. nih.gov

Methodologies have been developed to account for factors such as the essentiality of zinc for organisms, its speciation in different environmental compartments, and the use of species sensitivity distributions (SSDs) to derive predicted no-effect concentrations (PNECs). nih.gov The risk is characterized by comparing the predicted environmental concentration (PEC) with the PNEC.

For the aquatic environment, risk assessment takes into account the influence of water chemistry parameters like hardness and pH on zinc's bioavailability and toxicity. In the terrestrial environment, the assessment considers soil properties and their effect on zinc's mobility and availability to plants and soil organisms. The European Union's risk assessment for zinc and zinc compounds provides a comprehensive framework for evaluating potential risks to various environmental compartments, including surface water, sediment, and soil. nih.gov This approach is based on scientific findings and pragmatic considerations to determine if a risk is present. nih.gov

Analytical Methodologies for Trizinc Dicitrate Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for separating the components of the compound from complex matrices. High-Performance Liquid Chromatography and Ion Chromatography are particularly well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of both adipic acid and diethanolamine (B148213).

For adipic acid , a mixed-mode Newcrom B column can be utilized for retention and analysis. sielc.com The mobile phase typically consists of a mixture of water, acetonitrile (B52724) (MeCN), and sulfuric acid. sielc.com Detection is commonly achieved using a UV detector at a wavelength of 200 nm, which provides high resolution and symmetrical peaks. sielc.com A sensitive method for measuring adipic acid in urine involves extraction with diethyl ether and conversion into a fluorescent derivative with 9-anthryldiazomethane, followed by HPLC separation. researchgate.net

For diethanolamine , which lacks a natural chromophore for UV detection, analysis can be more complex. thermofisher.comresearchgate.net One approach involves derivatization to create a compound that can be detected. researchgate.netrsc.org For instance, diethanolamine can be complexed with dansyl chloride in a Triton X-114 medium and then analyzed by HPLC. rsc.org Another method uses a mixed-mode Coresep 100 column, which retains basic compounds like diethanolamine through cation-exchange, with detection accomplished by a refraction index detector. helixchrom.com For trace amounts, HPLC is generally preferred over Gas Chromatography (GC). researchgate.net

| Component | Column Type | Mobile Phase Example | Detection Method |

|---|---|---|---|

| Adipic Acid | Mixed-mode Newcrom B | Water, Acetonitrile (MeCN), Sulfuric Acid | UV at 200 nm |

| Diethanolamine | Mixed-mode Coresep 100 | - | Refraction Index (RI) |

| Diethanolamine (derivatized) | (Not specified) | (Varies with derivatizing agent) | UV (after derivatization) |

Ion Chromatography (IC) is a well-established method for determining ions and polar molecules, making it suitable for analyzing diethanolamine and adipic acid.

Diethanolamine and other low-molecular-weight amines can be studied using an Ionpac CS12 column. nih.gov These organic amines are strongly retained and can be challenging to elute with dilute aqueous HCl alone. nih.gov The addition of acetonitrile as a modifier to the eluent can improve peak shape and resolution. nih.gov A common eluent is an aqueous solution of 20 mmol/L HCl containing 1% or 5% acetonitrile. nih.gov This method is noted for its rapidity, sensitivity, and the ability to simultaneously determine some inorganic cations. nih.gov For alkanolamines like diethanolamine, IC with suppressed conductivity detection is a standard method for determining concentrations from µg/L to mg/L. thermofisher.com In some cases, Pulsed Amperometric Detection (PAD) is used, particularly when conductivity detection is poor due to the low equivalent conductance of the analytes. thermofisher.com

| Component | Column Type | Eluent Example | Detection Method |

|---|---|---|---|

| Diethanolamine | Ionpac CS12 | 20 mmol/L HCl with 1-5% Acetonitrile | Suppressed Conductivity |

| Alkanolamines | Dionex OmniPac | 150 mM Sodium Hydroxide (B78521) with 5% Acetonitrile | Pulsed Amperometric Detection (PAD) |

Spectrometric Methods for Molecular Analysis

Mass spectrometry, often coupled with a chromatographic separation step, provides detailed structural information and is a powerful tool for the identification and quantification of the compound's components and related metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like adipic acid, derivatization is necessary. A common procedure involves silylating the adipic acid to form a more volatile derivative, which can then be analyzed. researchgate.net The resulting mass spectrum provides a unique fragmentation pattern that allows for definitive identification. researchgate.netresearchgate.net For example, the trimethylsilyl (B98337) (TMS) derivative of adipic acid shows a characteristic mass spectrum under electron ionization. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for analyzing adipic acid and its metabolites without the need for derivatization. Techniques like Electrospray Ionization (ESI) are commonly used. massbank.eumassbank.eu In negative ion mode, adipic acid is detected as the deprotonated molecule [M-H]⁻. massbank.eumassbank.eu Tandem mass spectrometry (MS/MS) experiments can then be performed to fragment the parent ion, yielding a characteristic spectrum that confirms the molecule's identity. This is particularly useful in metabolomic studies to trace the pathways and byproducts related to adipic acid. massbank.eu

| Technique | Analyte | Ionization Mode | Precursor Ion (m/z) | Key Fragments (m/z) |

|---|---|---|---|---|

| LC-ESI-QQ-MS/MS | Adipic Acid | Negative | 145 ([M-H]⁻) | 81.1, 83.3, 53.8 |

| LC-ESI-QTOF-MS/MS | Adipic Acid | Negative | 145.0511 ([M-H]⁻) | 81.0348, 83.0500, 101.0607 |

Electrochemical Sensors and Biosensors for Trizinc Dicitrate Monitoring

Electrochemical sensors and biosensors offer rapid, sensitive, and often portable solutions for the analysis of the components of Trizinc Dicitrate, primarily targeting the zinc ion (Zn²⁺).

Electrochemical Sensors: Electrochemical detection of zinc ions often involves voltammetric techniques. These methods rely on the application of a potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the analyte. For instance, glassy carbon electrodes modified with electrochemically reduced graphene oxide have demonstrated enhanced electrocatalytic activity towards zinc ions, achieving a detection limit of 5 ng·mL⁻¹. Another approach utilizes zincon-modified carbon nanotube electrodes for the selective detection of free zinc ions in complex biological fluids like saliva and urine, with a limit of detection around 20 ng·mL⁻¹ mdpi.com.

The performance of these sensors is highly dependent on the modification of the electrode surface, which aims to improve sensitivity and selectivity. Materials like zinc oxide (ZnO) nanoparticles are also used to modify electrodes for the detection of various analytes, showcasing the versatility of zinc-based materials in sensor construction frontiersin.org.

Biosensors: Biosensors for zinc ion detection incorporate a biological recognition element, such as an enzyme or a protein, coupled with a transducer. These sensors offer high specificity. For example, a novel biosensor for zinc ions has been developed using a carbonic anhydrase–Oplophorus luciferase fusion protein that employs bioluminescence resonance energy transfer (BRET) to determine the level of free zinc. Another class of fluorescent zinc sensors, known as ZincBYs, can detect nanomolar concentrations of zinc ions in cellular environments. These sensors are advantageous as they can be used at low concentrations, minimizing interference with normal cell physiology.

While these sensors are designed for zinc ions, their application in monitoring Trizinc Dicitrate would involve the dissociation of the salt to release Zn²⁺ ions for detection. The development of sensors that can directly detect the intact Trizinc Dicitrate molecule is an ongoing area of research.

Table 1: Comparison of Selected Electrochemical and Biosensors for Zinc Detection

| Sensor Type | Principle | Target Analyte | Key Features | Reported Limit of Detection |

|---|---|---|---|---|

| Modified Glassy Carbon Electrode | Voltammetry | Zn²⁺ | Enhanced electrocatalytic activity | 5 ng·mL⁻¹ |

| Zincon-Modified Carbon Nanotube Electrode | Voltammetry | Zn²⁺ | High selectivity in biological fluids | ~20 ng·mL⁻¹ mdpi.com |

| BRET-based Biosensor | Bioluminescence Resonance Energy Transfer | Free Zn²⁺ | High sensitivity and ratiometric response | Not specified |

| Fluorescent Sensor (ZincBYs) | Fluorescence | Zn²⁺ | Nanomolar sensitivity, suitable for cellular imaging | Nanomolar range |

Sample Preparation Strategies for Trizinc Dicitrate in Complex Matrices

The analysis of Trizinc Dicitrate in complex matrices such as food, pharmaceuticals, and biological samples necessitates effective sample preparation to remove interfering substances and concentrate the analyte. The strategy employed often depends on whether the zinc ion or the citrate (B86180) moiety is the target of the analysis.

For Zinc Analysis: When quantifying the zinc content, sample preparation typically involves wet digestion to break down the organic matrix and release the zinc ions. A common method involves treating the sample with a mixture of concentrated nitric acid and hydrogen peroxide, followed by heating umfiasi.ro. This process eliminates organic components, leaving the inorganic zinc ions in a solution suitable for analysis by techniques like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma (ICP) spectroscopy scst.edu.ly.

For pharmaceutical tablets, a simpler approach may involve dissolving the powdered tablet in a dilute acid, such as 0.1 M hydrochloric acid, followed by filtration to remove insoluble excipients umfiasi.ro.

For Citrate Analysis: When the citrate component is to be quantified, the sample preparation aims to extract the organic acid from the matrix. For biomass hydrolysate, a simple filtration and dilution of the sample can be sufficient for analysis by liquid chromatography-mass spectrometry (LC-MS) nih.gov. In food and beverage samples, high-performance liquid chromatography (HPLC) is a popular method for analyzing organic acids like citric acid. Sample preparation for HPLC can be as straightforward as dilution and filtration, especially for liquid samples shimadzu.com. For solid samples, an extraction step with a suitable solvent, often an aqueous buffer, is required.

The choice of sample preparation technique is critical to avoid the loss of the analyte and to ensure the compatibility of the sample with the analytical instrument.

Table 2: Overview of Sample Preparation Strategies

| Target Analyte | Matrix | Sample Preparation Technique | Subsequent Analysis Method |

|---|---|---|---|

| Zinc (Zn²⁺) | Pharmaceuticals | Wet digestion with nitric acid and hydrogen peroxide umfiasi.ro | AAS, ICP scst.edu.ly |

| Zinc (Zn²⁺) | Pharmaceutical Tablets | Dissolution in dilute acid and filtration umfiasi.ro | Spectrophotometry, AAS umfiasi.ro |

| Citrate | Biomass Hydrolysate | Filtration and dilution nih.gov | LC-MS nih.gov |

| Citrate | Beverages | Dilution and filtration | HPLC |

Validation and Quality Control in Trizinc Dicitrate Analytical Methods

Validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The validation process involves evaluating several performance characteristics as per guidelines from bodies like the International Council for Harmonisation (ICH). Quality control measures are implemented to ensure the reliability of the results on an ongoing basis.

Method Validation Parameters: The key parameters for validating analytical methods for Trizinc Dicitrate quantification include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components such as excipients, impurities, or other matrix components.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) close to 1.0 is desirable. For zinc analysis by Flame Atomic Absorption Spectrometry (FAAS), linearity has been demonstrated in the range of 0.20-0.75 ppm with an r² of 0.9970 scst.edu.ly. A novel HPLC method for zinc quantification showed linearity in the concentration range of 0.006 mg/mL to 0.375 mg/mL with a correlation coefficient greater than 0.998 nih.gov.

Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample and the percentage of the added analyte that is recovered is calculated. For a spectrophotometric method for zinc, the mean recovery was found to be within 98.29–100.55% mdpi.com.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For a FAAS method for zinc, the intra- and inter-day precision was less than 1% RSD scst.edu.ly.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For zinc analysis by FAAS, the LOD and LOQ were reported as 0.043 ppm and 0.131 ppm, respectively scst.edu.ly. For an HPLC method, the LOD and LOQ for zinc were 0.002 mg/mL and 0.006 mg/mL, respectively nih.gov.

Table 3: Example Validation Parameters for Zinc Quantification Methods

| Parameter | FAAS Method scst.edu.ly | HPLC Method nih.gov | Spectrophotometric Method mdpi.com |

|---|---|---|---|

| Linearity Range | 0.20-0.75 ppm | 0.006-0.375 mg/mL | 0.5-1.5 µg/mL |

| Correlation Coefficient (r²) | 0.9970 | >0.998 | 0.9998 |

| Accuracy (Recovery %) | 100.15-101.21% | 95-105% (at LOQ) | 98.29-100.55% |

| Precision (%RSD) | <1% | Not specified | 1.57% (repeatability) |

| LOD | 0.043 ppm | 0.002 mg/mL | Not specified |

| LOQ | 0.131 ppm | 0.006 mg/mL | Not specified |

Quality Control: Quality control (QC) in the analysis of Trizinc Dicitrate involves a set of procedures to ensure that the analytical method remains in a state of control. This includes:

System Suitability Testing: Performed before each analytical run to ensure that the instrument and the analytical system are performing adequately.

Use of Control Charts: These are graphical tools used to monitor the performance of an analytical process over time. By plotting QC sample results on a control chart, trends, shifts, or out-of-control situations can be identified, prompting corrective action scribd.com.

Analysis of Quality Control Samples: These are samples with known concentrations of the analyte that are analyzed alongside the test samples to monitor the accuracy and precision of the method.

Regular Calibration and Maintenance of Instruments: Ensuring that all analytical instruments are properly calibrated and maintained according to a predefined schedule.

Adherence to these validation and quality control principles ensures the generation of reliable and accurate analytical data for Trizinc Dicitrate.

Advanced Applications of Trizinc Dicitrate in Materials Science and Industrial Processes

Trizinc Dicitrate in Advanced Materials Development

The utility of Trizinc dicitrate in materials science is broad, ranging from its use in catalysis to its role as a precursor for novel materials and its application in polymer science.

Trizinc dicitrate and related zinc complexes have demonstrated significant catalytic activity in various chemical reactions. One notable application is in the copolymerization of carbon dioxide (CO₂) and cyclohexene (B86901) oxide to produce poly(cyclohexene carbonate). specialchem.com Research has shown that trizinc catalysts exhibit good turnover numbers and frequencies for this process, which is crucial for CO₂ utilization and the synthesis of biodegradable polymers. specialchem.com The catalytic activity is influenced by the coordination environment of the zinc atoms. specialchem.com While dizinc (B1255464) catalysts have shown higher activities in some cases, trizinc complexes remain effective for this copolymerization reaction. specialchem.com

The broader family of zinc carboxylates, to which Trizinc dicitrate belongs, has also been explored as catalysts for transesterification reactions, a key process in biodiesel production. researchgate.net The Lewis acidic nature of the zinc ions is believed to play a crucial role in activating the carbonyl group of esters, facilitating the reaction with alcohols. rsc.org

Table 1: Catalytic Performance of Trizinc Complexes

| Reaction Type | Reactants | Product | Catalytic Activity |

|---|---|---|---|

| Copolymerization | CO₂ and Cyclohexene Oxide | Poly(cyclohexene carbonate) | Good turnover numbers and frequencies specialchem.com |

Trizinc dicitrate serves as an effective precursor for the synthesis of zinc oxide (ZnO) nanoparticles and other advanced materials. The thermal decomposition of Trizinc dicitrate at elevated temperatures leads to the formation of nanocrystalline zinc oxide. This process is advantageous as it allows for the production of ZnO with a controlled grain size. For instance, decomposition at temperatures around 420°C can yield nanocrystalline ZnO with an average grain size of approximately 23 nm.

Furthermore, Trizinc dicitrate has been utilized as a precursor for creating mesoporous carbon materials through a hard template method. In this approach, the Trizinc dicitrate is pyrolyzed within a polymer matrix, such as phenol-formaldehyde resin. The in-situ formation of zinc oxide from the citrate (B86180) acts as a template, and its subsequent removal via acid treatment results in a carbon material with a high specific surface area, which can be as high as 1051 m²/g. Such materials are valuable for applications like adsorbents, catalyst supports, and electrode materials in supercapacitors.

While specific, in-depth research on the role of Trizinc dicitrate in polymer science is not extensively documented in publicly available literature, it is categorized as a polymer additive by some chemical suppliers. chemnet.com This suggests its potential use as a filler, stabilizer, or modifier in various polymer formulations. specialchem.com The incorporation of metallic compounds into polymers can enhance thermal stability, mechanical properties, or impart specific functionalities like antimicrobial activity. Given that zinc compounds are known for these effects, it is plausible that Trizinc dicitrate could be used to modify the properties of plastics and elastomers. mdpi.com The development of composite materials incorporating ZnO nanoparticles, which can be derived from Trizinc dicitrate, into polymer matrices has been shown to improve antimicrobial and UV-blocking properties of packaging films. nih.gov

Trizinc Dicitrate in Food Science and Preservation Technologies

In the food industry, Trizinc dicitrate is primarily recognized as a zinc supplement in functional foods and beverages. Its neutral taste and higher bioavailability compared to inorganic zinc sources make it an ideal fortifying agent.

While direct application of Trizinc dicitrate as a food preservative is not widely reported, the antimicrobial properties of zinc are well-established. Zinc oxide, which can be synthesized from Trizinc dicitrate, is known for its antimicrobial activity and is being explored for use in antimicrobial food packaging. nih.gov The incorporation of ZnO nanoparticles into polymer films can inhibit the growth of foodborne pathogens and spoilage microorganisms, thereby extending the shelf life of packaged foods. nih.gov The mechanism of action is thought to involve the release of zinc ions and the generation of reactive oxygen species, which damage microbial cells.

Use of Trizinc Dicitrate in Agricultural Science and Plant Nutrition

Trizinc dicitrate plays a significant role in modern agriculture as a source of the essential micronutrient zinc for plants. Zinc is crucial for various physiological processes in plants, including enzyme function, chlorophyll (B73375) synthesis, and growth hormone production. Zinc deficiency in soils can lead to stunted growth and reduced crop yields.

Trizinc dicitrate is utilized in the formulation of fertilizers due to its high bioavailability. The citrate ligand can chelate the zinc ion, which helps to keep it soluble and available for plant uptake in the soil. This is particularly important in alkaline soils where zinc can become insoluble and unavailable to plants. The use of zinc citrate in fertilizers can lead to improved plant growth, enhanced stress resistance, and better crop quality.

Table 2: Benefits of Trizinc Dicitrate in Agriculture

| Benefit | Mechanism of Action | Impact on Crops |

|---|---|---|

| Enhanced Zinc Uptake | Chelation by citrate ligand improves zinc solubility and availability. | Corrects zinc deficiencies, leading to healthier plant growth. |

| Improved Photosynthesis | Zinc is a key component of enzymes involved in chlorophyll production. | Greener leaves and more efficient energy conversion. |

| Increased Stress Resistance | Adequate zinc nutrition strengthens plant defense mechanisms. | Better tolerance to environmental stresses like drought and disease. |